(R)-3-叔丁氧羰基氨基-2-(4-溴苯基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid” is a complex organic compound. It contains a boronic acid group, which is a trivalent boron-containing organic compound that possesses one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . Boronic acids are not found in nature and are derived synthetically from primary sources of boron .

Synthesis Analysis

The synthesis of boronic acids involves several steps. The first step involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .Molecular Structure Analysis

The molecular structure of boronic acids is unique. The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . The pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols can be determined using 11B NMR spectroscopy .科学研究应用

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Medicinal Chemistry

Boronic acids and their derivatives, including this compound, have been studied in Medicinal Chemistry . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Anticancer Applications

In the field of anticancer research , a series of dipeptide boronic acid compounds were synthesized, with this compound being one of the most promising ones . It has a better IC 50 value than bortezomib, a drug used in the treatment of multiple myeloma .

Antibacterial Applications

Boronic acids, including this compound, have shown antibacterial activity . The boronic acid group can interact with bacterial enzymes, disrupting their function and inhibiting bacterial growth .

Antiviral Applications

This compound, as a boronic acid derivative, has potential antiviral applications . Boronic acids can interfere with viral replication processes, making them potential candidates for antiviral drug development .

Sensor Applications

Boronic acids, including this compound, have been used in the development of chemical sensors . The boronic acid group can interact with various analytes, allowing for the detection and quantification of these substances .

Drug Delivery Systems

This compound could be used in drug delivery systems . The boronic acid group can form reversible covalent bonds with certain biological molecules, allowing for targeted drug delivery .

Synthesis of Other Compounds

This compound can be used in the synthesis of other compounds . Its bromophenyl group can undergo various reactions, allowing for the synthesis of a wide range of other compounds .

作用机制

The mechanism of action of boronic acids involves the formation of boronate esters. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .

未来方向

The unique properties of boronic acids make them particularly attractive for further studies in medicinal chemistry. Their low toxicity and their ultimate degradation into the environmentally friendly boric acid make boronic acids a particularly attractive class of synthetic intermediates . Future research could focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

属性

IUPAC Name |

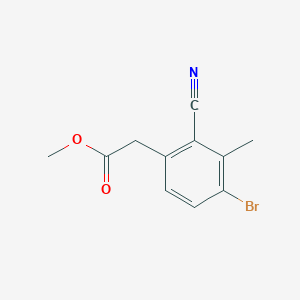

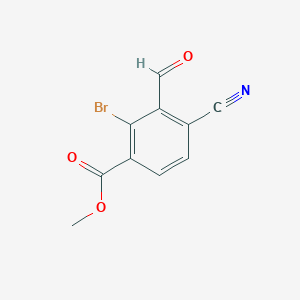

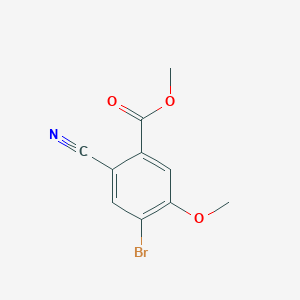

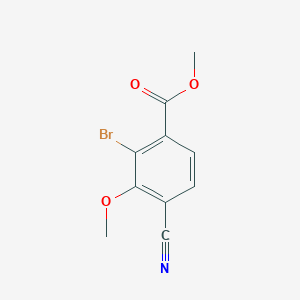

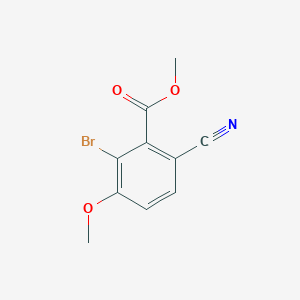

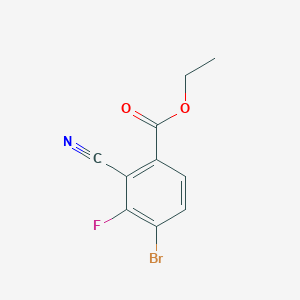

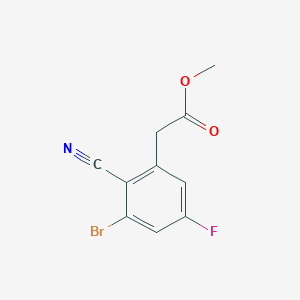

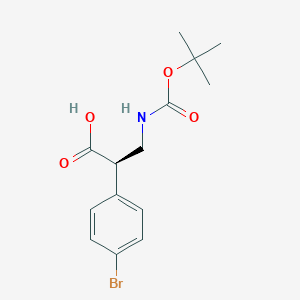

(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFEPBGLNMTQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。